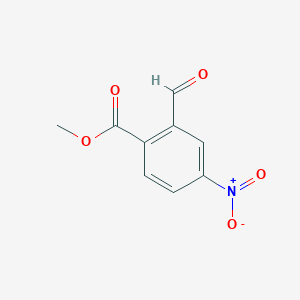
Methyl 2-formyl-4-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-formyl-4-nitrobenzoate is an organic compound with the molecular formula C9H7NO5. It is a derivative of benzoic acid, featuring both a formyl group and a nitro group on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: Methyl 2-formyl-4-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl benzoate to introduce the nitro group, followed by formylation to add the formyl group. The nitration typically uses concentrated nitric acid and sulfuric acid as reagents, while the formylation can be achieved using formylating agents such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
化学反应分析
Types of Reactions: Methyl 2-formyl-4-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron and hydrochloric acid.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron with hydrochloric acid.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products:
Reduction: Methyl 2-formyl-4-aminobenzoate.
Oxidation: Methyl 2-carboxy-4-nitrobenzoate.
Substitution: Depending on the electrophile, various substituted derivatives of this compound.
科学研究应用
Methyl 2-formyl-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of methyl 2-formyl-4-nitrobenzoate involves its reactivity towards various chemical reagents. The nitro group is an electron-withdrawing group, making the benzene ring less reactive towards electrophilic substitution but more reactive towards nucleophilic substitution. The formyl group can participate in nucleophilic addition reactions, forming intermediates that can undergo further transformations .
相似化合物的比较
Methyl 4-nitrobenzoate: Similar structure but lacks the formyl group.
Methyl 2-formyl-6-nitrobenzoate: Similar structure but with different positions of the nitro and formyl groups.
Methyl 4-formyl-3-nitrobenzoate: Similar structure but with different positions of the nitro and formyl groups
Uniqueness: The combination of these functional groups allows for diverse chemical transformations and makes it a valuable compound in synthetic organic chemistry .
生物活性
Methyl 2-formyl-4-nitrobenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a formyl group (-CHO) and a nitro group (-NO2) attached to a benzoate structure. This unique combination of functional groups contributes to its reactivity and biological properties.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | <0.25 μg/mL |
| Escherichia coli | 1–4 μg/mL |
| Klebsiella pneumoniae | 1–4 μg/mL |
These findings suggest that this compound may serve as a potential lead in the development of new antibacterial agents, particularly against multidrug-resistant strains .
2. Anticancer Activity
This compound has also been explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells and inhibit cell proliferation.
- Mechanism of Action : The nitro group is believed to play a crucial role in its anticancer activity by influencing cellular pathways related to growth and apoptosis. For instance, it has been shown to inhibit tubulin polymerization, which is critical for cancer cell division .
Case Studies
Study on Anticancer Effects
In a study investigating the effects of nitrobenzoate derivatives on cancer cells, this compound was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations as low as 10 μM.
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
The compound demonstrated an ability to induce apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer therapeutic .
The biological activity of this compound can be attributed to its chemical structure:
- Electrophilic Nature : The nitro group acts as an electron-withdrawing group, enhancing the electrophilicity of the aromatic ring, making it more reactive towards nucleophiles.
- Nucleophilic Addition : The formyl group can participate in nucleophilic addition reactions, leading to the formation of reactive intermediates that can further interact with biological macromolecules .
Comparison with Related Compounds
This compound shares structural similarities with other nitrobenzoate derivatives but exhibits distinct biological activities due to its unique functional groups.
| Compound | Key Features | Biological Activity |
|---|---|---|
| Methyl 4-nitrobenzoate | Lacks formyl group | Moderate antibacterial activity |
| Methyl 2-formyl-6-nitrobenzoate | Different nitro group position | Potential anticancer activity |
| Methyl 4-formyl-3-nitrobenzoate | Different functional groups | Limited studies on biological activity |
属性
分子式 |
C9H7NO5 |
|---|---|
分子量 |
209.16 g/mol |
IUPAC 名称 |
methyl 2-formyl-4-nitrobenzoate |
InChI |
InChI=1S/C9H7NO5/c1-15-9(12)8-3-2-7(10(13)14)4-6(8)5-11/h2-5H,1H3 |
InChI 键 |
KIXNDHUWEJNKTP-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















